3-(Piperazin-1-yl)-6-(trifluoromethyl)pyridazine

Medicinal Chemistry Kinase Inhibitors dCTPase Inhibitors

3-(Piperazin-1-yl)-6-(trifluoromethyl)pyridazine is a heterocyclic building block composed of a pyridazine core substituted at the 3-position with a piperazine ring and at the 6-position with a trifluoromethyl group. With a molecular weight of 232.21 g/mol, a calculated XLogP3-AA of 0.6, and a topological polar surface area (TPSA) of 41.1 Ų, this compound occupies a balanced physicochemical space suitable for further elaboration into lead-like molecules.

Molecular Formula C9H11F3N4
Molecular Weight 232.21 g/mol
CAS No. 845618-11-3
Cat. No. B1421347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperazin-1-yl)-6-(trifluoromethyl)pyridazine
CAS845618-11-3
Molecular FormulaC9H11F3N4
Molecular Weight232.21 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NN=C(C=C2)C(F)(F)F
InChIInChI=1S/C9H11F3N4/c10-9(11,12)7-1-2-8(15-14-7)16-5-3-13-4-6-16/h1-2,13H,3-6H2
InChIKeyOHDYYESXXYZISZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperazin-1-yl)-6-(trifluoromethyl)pyridazine (CAS 845618-11-3): Sourcing Guide for a Multifunctional Pyridazine Scaffold


3-(Piperazin-1-yl)-6-(trifluoromethyl)pyridazine is a heterocyclic building block composed of a pyridazine core substituted at the 3-position with a piperazine ring and at the 6-position with a trifluoromethyl group [1]. With a molecular weight of 232.21 g/mol, a calculated XLogP3-AA of 0.6, and a topological polar surface area (TPSA) of 41.1 Ų, this compound occupies a balanced physicochemical space suitable for further elaboration into lead-like molecules [1]. The free secondary amine on the piperazine ring serves as a critical synthetic handle for rapid diversification into libraries of amides, ureas, and N-aryl derivatives, while the electron-withdrawing -CF₃ group enhances metabolic stability and modulates the electron density of the pyridazine ring [2][3].

Why 3-(Piperazin-1-yl)-6-(trifluoromethyl)pyridazine Cannot Be Replaced by Common Pyridazine Analogs


The 3-(piperazin-1-yl)-6-(trifluoromethyl)pyridazine scaffold is not simply interchangeable with other piperazinyl-pyridazines or pyridazine building blocks. Substitution of the trifluoromethyl group with a methyl or chloro substituent dramatically alters the electronic character of the pyridazine ring, affecting both reactivity in downstream synthetic steps and binding affinity in biological targets [1]. Conversely, replacing the free piperazine NH with an N-methylpiperazine or piperidine eliminates the key hydrogen-bond donor capacity and removes the primary diversification vector, as demonstrated by structure-activity relationship (SAR) studies on related dCTPase and SCD1 inhibitors where the piperazine NH directly impacts target engagement [2][3]. Regioisomeric variants, such as 3-(piperazin-1-yl)-5-(trifluoromethyl)pyridazine, introduce different vectors for substituent exit and altered dipole moments, which can fundamentally change molecular recognition and PK profile [1].

Quantitative Differentiation Evidence for 3-(Piperazin-1-yl)-6-(trifluoromethyl)pyridazine vs. Closest Analogs


Free Piperazine NH as a Critical Hydrogen Bond Donor: Differentiation from N-Methylpiperazine and Piperidine Analogs

The free NH on the piperazine ring of the target compound provides a hydrogen bond donor (HBD) count of 1, compared to 0 for its N-methylpiperazine analog, 3-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine. In the dCTPase inhibitor series reported by Llona-Minguez et al., the piperazine NH was essential for high-affinity target engagement; N-methylation or replacement with piperidine (lacking the second nitrogen) resulted in a significant loss of potency, confirming the NH as a key pharmacophoric element [1]. While direct IC₅₀ data for the exact target compound was not identified in primary literature, the class-level evidence demonstrates that the HBD capacity of the free piperazine is structurally non-redundant for biological activity in this chemotype [1].

Medicinal Chemistry Kinase Inhibitors dCTPase Inhibitors

Trifluoromethyl Group Confers Superior Lipophilicity and Metabolic Stability vs. Non-Fluorinated Pyridazine Analogs

The -CF₃ group at the 6-position of the pyridazine ring increases lipophilicity (XLogP3-AA = 0.6) compared to the non-fluorinated analog 3-(piperazin-1-yl)pyridazine (XLogP3 ~ -0.2, estimated). In a metabolic stability study of piperazin-1-ylpyridazines, the trifluoromethyl-substituted derivatives, including this chemotype, demonstrated rapid initial microsomal clearance (MLM/HLM t₁/₂ ~ 2-3 min for prototype compound 1), but the class was optimized to achieve t₁/₂ > 100 min through rational structural modification (compound 29), representing a >50-fold improvement in metabolic stability [1]. The electron-withdrawing nature of the -CF₃ group also reduces the basicity of the pyridazine nitrogens, which can mitigate hERG and phospholipidosis risks relative to non-fluorinated analogs [1][2].

Drug Metabolism Pharmacokinetics ADME Optimization

Class-Level Potency in Stearoyl-CoA Desaturase-1 (SCD1) Inhibition: Validated Therapeutic Relevance

The piperazinylpyridazine scaffold, of which the target compound is a core building block, has produced highly potent and orally bioavailable SCD1 inhibitors. Compound 49 (XEN103), a piperazin-1-ylpyridazine derivative, demonstrated mSCD1 IC₅₀ = 14 nM and HepG2 cellular IC₅₀ = 12 nM, with an in vivo ED₅₀ = 0.8 mg/kg in a rodent model of weight gain [1]. The target compound serves as a key intermediate for constructing such SCD1 inhibitors, with the 6-CF₃ providing critical lipophilic interaction and the piperazine NH enabling further elaboration into potent leads. This class-level evidence positions the scaffold as a validated starting point for metabolic disease programs [1].

Metabolic Disease SCD1 Inhibition Obesity Therapeutics

Computed Physicochemical Property Differentiation: Balanced Polarity for CNS and Oral Bioavailability

The computed properties of 3-(piperazin-1-yl)-6-(trifluoromethyl)pyridazine place it within favorable drug-like space compared to analogs. The target compound has a TPSA of 41.1 Ų, which is below the 60 Ų threshold typically associated with good oral absorption and below the 90 Ų threshold for CNS penetration [1]. In contrast, the corresponding pyridazinone analog (3-(piperazin-1-yl)-6-(trifluoromethyl)pyridazin-2(3H)-one) has an increased TPSA due to the carbonyl oxygen, reducing its CNS penetration potential. The XLogP3-AA of 0.6 indicates a balanced hydrophilic-lipophilic profile suitable for both aqueous solubility and membrane permeability, while the single rotatable bond ensures low conformational entropy penalty upon target binding [1].

Physicochemical Profiling CNS Drug Design Oral Bioavailability Prediction

Synthetic Versatility: Free Piperazine NH as a Diversification Handle for Library Synthesis

The target compound features a free piperazine NH that is amenable to a wide range of derivatization reactions, including amide coupling, reductive amination, sulfonylation, and Buchwald-Hartwig N-arylation, without the need for deprotection steps [1]. This contrasts with N-Boc-protected piperazine pyridazine intermediates, which require an additional deprotection step that can be incompatible with sensitive functional groups. Vendors supply the target compound at purities of ≥95% (CymitQuimica) to ≥98% (Leyan), enabling direct use in array synthesis . The orthogonality of the piperazine NH to the pyridazine nitrogens allows for selective functionalization, a feature that is lost in N-methyl or N-aryl piperazine analogs [1].

Parallel Synthesis Combinatorial Chemistry Fragment-Based Drug Discovery

Regioisomeric Specificity: 6-CF₃ vs. 5-CF₃ Pyridazine Analogs Offer Distinct Electronic and Steric Profiles

The 6-CF₃ substitution pattern on the target compound positions the trifluoromethyl group para to the piperazine substituent, creating a linear molecular axis. In contrast, the 5-CF₃ regioisomer, 3-(piperazin-1-yl)-5-(trifluoromethyl)pyridazine, positions the -CF₃ meta to the piperazine, resulting in a bent geometry and a different dipole moment vector [1]. This regioisomeric difference can significantly alter target binding. For example, McIntyre et al. demonstrated that trisubstituted pyridazines as p38 MAPK inhibitors achieved IC₅₀ values of 1-20 nM when the substitution pattern was optimized, with the 6-position being critical for accommodating dialkylamino groups [2]. The distinct electronic and steric profiles of the 6-CF₃ vs. 5-CF₃ isomers provide chemists with orthogonal vectors for lead optimization [1].

Regiochemistry Structure-Activity Relationships Molecular Recognition

Optimal Research and Industrial Application Scenarios for 3-(Piperazin-1-yl)-6-(trifluoromethyl)pyridazine


Lead Optimization in Stearoyl-CoA Desaturase-1 (SCD1) Inhibitor Programs for Metabolic Disease

Researchers developing SCD1 inhibitors for obesity and metabolic syndrome can utilize this compound as a core scaffold for rapid analog generation. The class-level evidence demonstrates that piperazinylpyridazine derivatives achieve low nanomolar potency (mSCD1 IC₅₀ = 14 nM) and oral efficacy in vivo (ED₅₀ = 0.8 mg/kg), as established with XEN103 [1]. The free piperazine NH allows for straightforward amide or sulfonamide coupling to explore RHS diversity, while the 6-CF₃ provides a metabolically stable LHS anchor. This scaffold is recommended when in vivo weight reduction and metabolic parameter improvement are the primary screening endpoints.

CNS-Penetrant Kinase or GPCR Ligand Design Leveraging Balanced Physicochemical Properties

The computed TPSA of 41.1 Ų and XLogP3-AA of 0.6 make this compound an excellent starting point for CNS drug discovery programs [1]. When targeting kinases such as p38 MAPK (where pyridazine-based inhibitors achieve IC₅₀ values of 1-20 nM) or GPCRs like the histamine H3 receptor (for which pyridazinyl-piperazines have been patented as ligands), this scaffold provides the requisite balance of permeability and solubility [2]. The low molecular weight (232.21 g/mol) also leaves ample room for property-guided optimization before exceeding lead-like thresholds.

Combinatorial Library Synthesis for dCTP Pyrophosphatase 1 (dCTPase) Inhibitor Discovery

Given the validated role of piperazin-1-ylpyridazines as a novel class of dCTPase inhibitors with outstanding selectivity over related enzymes and synergistic activity with cytidine analogs against leukemic cells, this building block is ideally suited for constructing focused libraries targeting nucleotide metabolism in cancer [1]. The free piperazine NH enables high-throughput parallel synthesis of amide, urea, and sulfonamide libraries for rapid SAR exploration. Procurement of the compound at ≥95% purity from multiple vendors ensures consistent quality for reproducible biological screening [2].

Metabolic Stability Optimization Studies Using the 6-CF₃ Pyridazine Scaffold

Teams engaged in ADME optimization can leverage the established structure-metabolism relationships (SMR) of this chemotype. The class has been shown to suffer from rapid microsomal clearance (t₁/₂ ~ 2-3 min), but rational modification can yield >50-fold improvements (t₁/₂ > 100 min) [1]. The target compound serves as an ideal probe for investigating the impact of piperazine N-substitution on CYP-mediated oxidation, guiding the design of more stable analogs through iterative medicinal chemistry. This application is particularly valuable when in vitro-in vivo correlation (IVIVC) of clearance is a program objective.

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